molecular formula C22H17N3O2 B4160565 2-(2-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide

2-(2-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B4160565
M. Wt: 355.4 g/mol
InChI Key: QDHQWPMQQOZDIO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-2-pyridinyl-4-quinolinecarboxamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a pyridinyl group, and a quinolinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of Grignard reagents, which react with corresponding chlorophosphines to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-2-pyridinyl-4-quinolinecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized quinolinecarboxamide compounds.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinecarboxamide derivatives, such as:

Uniqueness

What sets 2-(2-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-27-20-11-5-3-9-16(20)19-14-17(15-8-2-4-10-18(15)24-19)22(26)25-21-12-6-7-13-23-21/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHQWPMQQOZDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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